Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for aromatic rings in medicinal chemistry, providing enhanced metabolic stability and solubility .
Vorbereitungsmethoden
The synthesis of methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Industrial production methods may involve large-scale synthesis and modifications of bicyclo[1.1.1]pentane derivatives, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a bioisostere for aromatic rings.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Wirkmechanismus
The mechanism of action of methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane scaffold can mimic the spatial arrangement of aromatic rings, allowing it to bind to target proteins and enzymes effectively. This interaction can modulate the activity of these targets, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
- Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-(2-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate
These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups, which can influence their chemical reactivity and biological activity. The presence of the difluoromethoxymethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability .
Eigenschaften
Molekularformel |
C9H12F2O3 |
---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C9H12F2O3/c1-13-6(12)9-2-8(3-9,4-9)5-14-7(10)11/h7H,2-5H2,1H3 |
InChI-Schlüssel |
AQAXUXQEBPMRSQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC(C1)(C2)COC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.